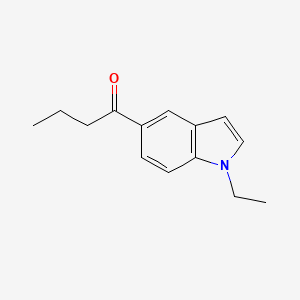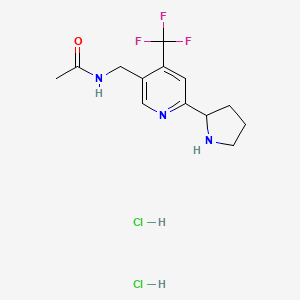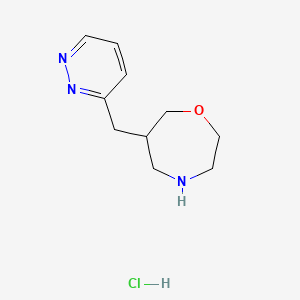
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride
Vue d'ensemble
Description
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride is a useful research compound. Its molecular formula is C13H26Cl3N5 and its molecular weight is 358.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities :
- Synthesized pyrimidine compounds have demonstrated potential in insecticidal and antibacterial activities. Studies have explored their effectiveness against specific insects and microorganisms (Deohate & Palaspagar, 2020).
- Research on the synthesis and characterization of pyrimidinaminides has been conducted, which are valuable in developing new compounds with potential biological applications (Schmidt, 2002).
Chemical Transformations and Structural Analysis :
- Investigations into the reaction of pyrimidine derivatives with amines have been conducted, providing insights into the chemical transformations and structure of these compounds (Yakubkene & Vainilavichyus, 1998).
- Studies on hydrogen-bonded ribbons in related pyrimidine compounds have revealed significant information about their molecular structure and supramolecular aggregation (Trilleras et al., 2008).
Antitumor and Anticancer Activities :
- Some pyrimidine derivatives have been evaluated for their in vitro and in vivo antitumor and anticancer activities, indicating their potential use in therapeutic applications (Venkateshwarlu et al., 2014).
Antiemetic and Tranquilizing Properties :
- Research on 4-piperazinopyrimidines has revealed their promising antiemetic, tranquilizing, and other pharmacological properties, which can be beneficial in clinical applications (Mattioda et al., 1975).
Optical Properties in Material Science :
- Studies on the optical properties of pyrimidine derivatives have been conducted, focusing on their structure-dependent and environment-responsive characteristics. These findings are significant in material science for the development of efficient emitters and sensors (Palion-Gazda et al., 2019).
Propriétés
IUPAC Name |
6-[(dimethylamino)methyl]-N-methyl-2-piperidin-2-ylpyrimidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5.3ClH/c1-14-12-8-10(9-18(2)3)16-13(17-12)11-6-4-5-7-15-11;;;/h8,11,15H,4-7,9H2,1-3H3,(H,14,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRSPOJXANIXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CN(C)C)C2CCCCN2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)

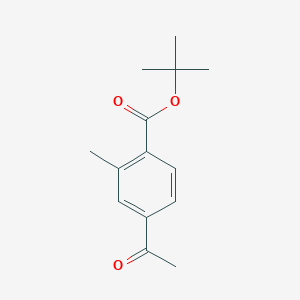
![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

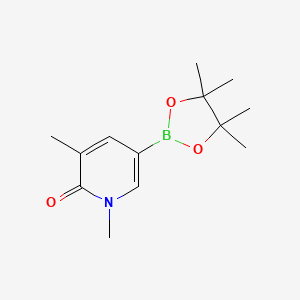
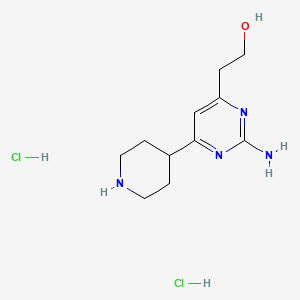
![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)
